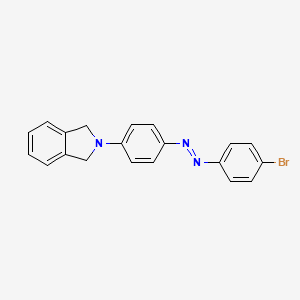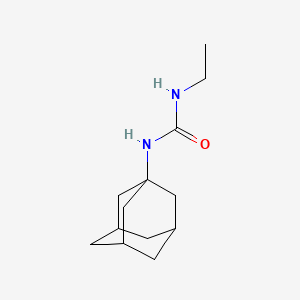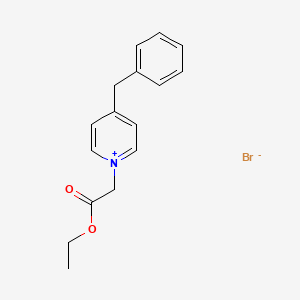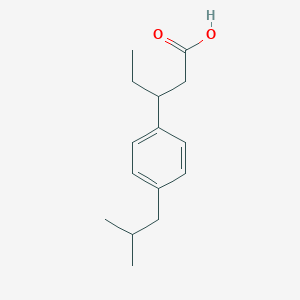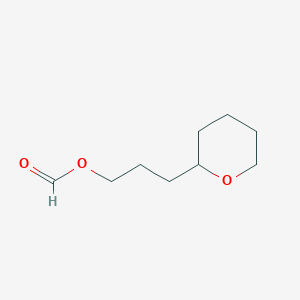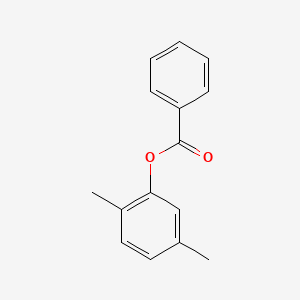
Etizolam-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etizolam-d3 is a deuterated analog of etizolam, a thienodiazepine derivative. Etizolam is a benzodiazepine analog that is used primarily for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. It is structurally different from traditional benzodiazepines as it has a thiophene ring instead of a benzene ring. This compound is often used in scientific research as an internal standard in analytical studies due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Etizolam-d3 involves the incorporation of deuterium atoms into the etizolam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of etizolam in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired isotopic labeling.
化学反応の分析
Types of Reactions
Etizolam-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various hydroxylated derivatives, while reduction can yield deuterated analogs with different degrees of saturation.
科学的研究の応用
Etizolam-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify etizolam and its metabolites.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of etizolam in biological systems.
Toxicology: Used in forensic toxicology to detect and quantify etizolam in biological samples.
Drug Development: Assists in the development of new benzodiazepine analogs by providing insights into the metabolic pathways and pharmacological effects of etizolam.
作用機序
Etizolam-d3, like etizolam, acts as an agonist at the gamma-aminobutyric acid (GABA) A receptor. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This results in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.
類似化合物との比較
Etizolam-d3 is similar to other benzodiazepine analogs, such as:
Alprazolam: Another benzodiazepine analog with similar anxiolytic and sedative properties.
Diazepam: A widely used benzodiazepine with a longer duration of action.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of deuterium atoms provides greater stability and allows for more accurate quantification in mass spectrometry.
特性
分子式 |
C17H15ClN4S |
|---|---|
分子量 |
345.9 g/mol |
IUPAC名 |
7-(2-chlorophenyl)-4-ethyl-13-(trideuteriomethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C17H15ClN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3/i2D3 |
InChIキー |
VMZUTJCNQWMAGF-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(S3)CC)C(=NC2)C4=CC=CC=C4Cl |
正規SMILES |
CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)
